Piperazine-1-carboxylic acid diphenylamide

Übersicht

Beschreibung

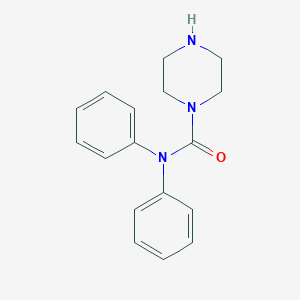

Piperazine-1-carboxylic acid diphenylamide is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.35 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring and a diphenylamide group, making it a valuable tool in various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1-carboxylic acid diphenylamide typically involves the reaction of piperazine with diphenylcarbamoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine-1-carboxylic acid diphenylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Piperazine-1-carboxylic acid diphenylamide can undergo several chemical reactions, making it a valuable building block in organic synthesis. Key reactions include:

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction can yield amines or alcohols via lithium aluminum hydride.

- Substitution : It participates in nucleophilic substitution reactions, allowing the diphenylamide group to be replaced by other nucleophiles.

Reaction Summary Table

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride | Amines, Alcohols |

| Substitution | Amines, Thiols | Substituted piperazine derivatives |

Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it essential in pharmaceutical research and material science.

Biology

In biological studies, this compound has been employed to investigate protein interactions and enzyme inhibition. Its ability to bind to specific enzymes enables researchers to explore its potential as an inhibitor in various biochemical pathways.

Medicine

The compound has garnered attention for its therapeutic properties. It has been investigated as a potential enzyme inhibitor, particularly targeting fatty acid amide hydrolase (FAAH). Research indicates that inhibitors like this compound can modulate pain pathways and exhibit analgesic effects in animal models .

Case Studies

- Enzyme Inhibition :

- Synthesis of Derivatives :

-

Material Science :

- The compound has been used in developing new materials due to its unique chemical properties. Studies have shown that it can enhance the performance of polymers when incorporated into their structure.

Comparison Table

| Compound | Structure | Unique Features |

|---|---|---|

| Piperazine | Simple ring structure | Limited interaction capabilities |

| Diphenylamine | Diphenyl group | Lacks piperazine ring |

| This compound | Combined structure | Versatile reactivity and binding sites |

Wirkmechanismus

The mechanism of action of piperazine-1-carboxylic acid diphenylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: A simpler compound with a similar piperazine ring structure.

Diphenylamine: Contains the diphenylamide group but lacks the piperazine ring.

N-Phenylpiperazine: Combines elements of both piperazine and diphenylamine.

Uniqueness

Piperazine-1-carboxylic acid diphenylamide is unique due to its combination of a piperazine ring and a diphenylamide group. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to its simpler counterparts .

Biologische Aktivität

Piperazine-1-carboxylic acid diphenylamide (PCDA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

PCDA is characterized by a piperazine ring substituted with a carboxylic acid and diphenylamide groups. Its structure can be represented as follows:

This molecular configuration contributes to its interaction with various biological targets.

PCDA primarily acts as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is responsible for the hydrolysis of endogenous lipids, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, PCDA increases the levels of anandamide and other bioactive lipids, potentially enhancing their physiological effects .

Antinociceptive Effects

Research has shown that PCDA exhibits significant antinociceptive properties. In animal models, it demonstrated pain-relieving effects comparable to known analgesics. The mechanism involves modulation of pain pathways through endocannabinoid signaling enhancement .

Anti-inflammatory Properties

PCDA has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, suggesting potential use in treating inflammatory disorders .

Case Studies and Research Findings

- Study on Pain Relief : A study published in Pharmacology Reports evaluated the analgesic effect of PCDA in rodents. The results indicated that PCDA significantly reduced pain responses in both acute and chronic pain models, supporting its potential as a therapeutic agent for pain management .

- Inflammation Model : In another study, PCDA was administered to mice with induced inflammation. The treatment resulted in decreased levels of inflammatory markers, demonstrating its efficacy in reducing inflammation through FAAH inhibition .

- Toxicological Assessment : Toxicological evaluations revealed that PCDA has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antinociceptive | FAAH inhibition | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Antimicrobial | Potential activity against pathogens |

Table 2: Comparative Analysis with Other Piperazine Derivatives

| Compound | Activity Type | Efficacy |

|---|---|---|

| Piperazine-1-carboxylic acid | Antinociceptive | Moderate |

| Piperazine-1-carboxylic acid phenylamide | Anti-inflammatory | High |

| Piperazine derivatives (various) | Antimicrobial | Variable |

Eigenschaften

IUPAC Name |

N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSOLXZAPIGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328487 | |

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-36-0 | |

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.